molecular formula C15H14N2O2 B14765376 3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one

3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one

Cat. No.: B14765376
M. Wt: 254.28 g/mol
InChI Key: YJVDMNPGQGXXGJ-PKNBQFBNSA-N
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Description

3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxyphenyl group, and an enone moiety, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one typically involves the condensation of 4-hydroxyaniline with a pyridine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For instance, its hydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+

InChI Key

YJVDMNPGQGXXGJ-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)O

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O

Origin of Product

United States

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